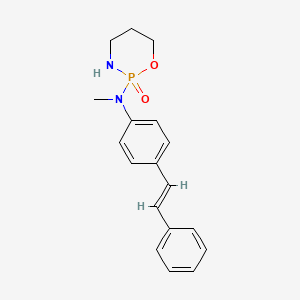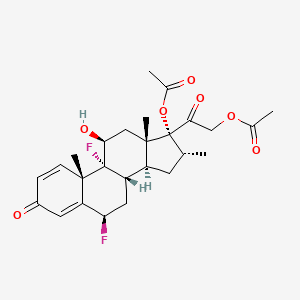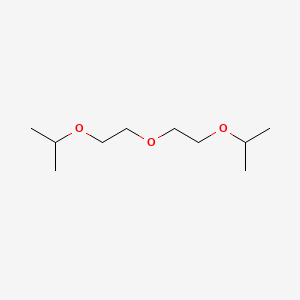
Monosodium 3'-uridinemonophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monosodium 3’-uridinemonophosphate is a nucleotide derivative that plays a crucial role in various biological processes. It is a sodium salt of uridine monophosphate, which is a ribonucleotide composed of uridine attached to a phosphate group at the 3’ position. This compound is essential in the synthesis of RNA and is involved in numerous metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Monosodium 3’-uridinemonophosphate can be synthesized through the phosphorylation of uridine. The process typically involves the reaction of uridine with phosphoric acid in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, monosodium 3’-uridinemonophosphate is produced using enzymatic methods. Enzymes such as nucleoside phosphorylases are employed to catalyze the phosphorylation of uridine. This method is preferred due to its efficiency and the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Monosodium 3’-uridinemonophosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce uridine and phosphoric acid.
Phosphorylation: It can participate in further phosphorylation reactions to form uridine diphosphate (UDP) and uridine triphosphate (UTP).
Dephosphorylation: Enzymatic dephosphorylation can convert it back to uridine.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.
Phosphorylation: Requires ATP and specific kinases as catalysts.
Dephosphorylation: Involves phosphatases under physiological conditions.
Major Products Formed:
Hydrolysis: Uridine and phosphoric acid.
Phosphorylation: UDP and UTP.
Dephosphorylation: Uridine.
Scientific Research Applications
Monosodium 3’-uridinemonophosphate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nucleotides and nucleosides.
Biology: Plays a role in RNA synthesis and is used in studies related to gene expression and regulation.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and as a supplement to enhance cognitive function.
Industry: Utilized in the production of nucleotide-based pharmaceuticals and as a flavor enhancer in the food industry.
Mechanism of Action
Monosodium 3’-uridinemonophosphate exerts its effects primarily through its involvement in nucleotide metabolism. It serves as a substrate for various enzymes, including kinases and phosphatases, which regulate its conversion to other nucleotides. The compound also participates in the synthesis of RNA, influencing gene expression and cellular function.
Molecular Targets and Pathways:
RNA Polymerase: Utilizes monosodium 3’-uridinemonophosphate as a substrate for RNA synthesis.
Kinases and Phosphatases: Regulate its phosphorylation and dephosphorylation.
Neurotransmitter Pathways: Potentially influences cognitive function through its role in nucleotide metabolism.
Comparison with Similar Compounds
Monosodium 3’-uridinemonophosphate is unique due to its specific structure and function. Similar compounds include:
Uridine Monophosphate (UMP): The non-sodium salt form, which also participates in RNA synthesis.
Uridine Diphosphate (UDP): A phosphorylated form involved in glycosylation reactions.
Uridine Triphosphate (UTP): Another phosphorylated form that plays a role in energy transfer and signal transduction.
Uniqueness: Monosodium 3’-uridinemonophosphate is distinct due to its sodium salt form, which may influence its solubility and bioavailability compared to other uridine phosphates.
Properties
CAS No. |
56070-36-1 |
|---|---|
Molecular Formula |
C9H12N2NaO9P |
Molecular Weight |
346.16 g/mol |
IUPAC Name |
sodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C9H13N2O9P.Na/c12-3-4-7(20-21(16,17)18)6(14)8(19-4)11-2-1-5(13)10-9(11)15;/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 |
InChI Key |
KWEHEBFOIOLYPP-IAIGYFSYSA-M |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)[O-])O.[Na+] |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


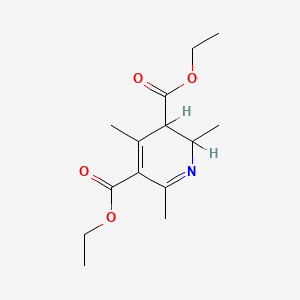
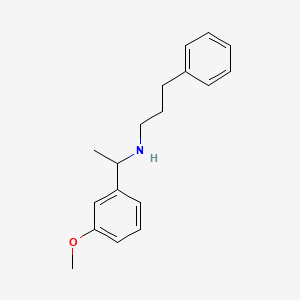
![9-(2-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12698668.png)
